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Compound of Interest

(S)-(-)-2-(Boc-amino)-1,5-
Compound Name:
pentanediol

L Get Quote

Cat. No.: B061154

A comprehensive analysis of the spectroscopic properties of (S)-(-)-2-(Boc-amino)-1,5-
pentanediol is crucial for its application in chemical research and drug development. This
technical guide provides a detailed overview of its spectroscopic signature, experimental
protocols for its synthesis and analysis, and a logical framework for structural confirmation.
While specific published spectra for this compound are not widely available, this guide presents
predicted data based on established principles of spectroscopy and analysis of analogous
structures.

Physicochemical Properties

Basic physicochemical information for (S)-(-)-2-(Boc-amino)-1,5-pentanediol is summarized

below.
Property Value Reference
CAS Number 162955-48-8 [1][2][3]
Molecular Formula C10H21NO4 [11[2][3]
Molecular Weight 219.28 g/mol [1112][3]
Melting Point 59-62 °C [2]

Optical Activity

[a]20/D -15° (c=1in

chloroform)

[2]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-

pentanediol. These predictions are based on the analysis of its chemical structure and

comparison with known spectroscopic data of similar compounds.

'H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~4.80 d 1H -NH-
~3.65 m 2H -CH2-OH (C1)
~3.60 t 2H -CH2-OH (C5)
~3.50 m 1H -CH- (C2)
~1.70 - 1.40 m 4H -CH2- (C3, C4)
1.44 s oH -C(CHs3)s (Boc)
~2.50 - 3.50 brs 2H -OH (exchangeable)
3C NMR Spectroscopy
Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment
~156.5 -C=0 (Boc)
~79.5 -C(CHs)s (Boc)
~65.0 -CH2-OH (C1)
~62.5 -CH2-OH (C5)
~53.0 -CH- (C2)
~30.0 -CH2- (C3)
~28.4 -C(CHs3)s (Boc)
~25.5 -CH2- (C4)

IR (Infrared) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3400 (broad) Strong O-H stretch (hydroxyl groups)
~3350 Medium N-H stretch (amide)

2975, 2935, 2870 Medium C-H stretch (aliphatic)

~1690 Strong C=0 stretch (Boc carbonyl)
~1520 Strong N-H bend (amide II)

~1170 Strong C-O stretch (Boc ester)
~1050 Strong C-O stretch (primary alcohols)

Mass Spectrometry (MS)
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m/z Ratio Predicted Fragment lon

220.15 [M+H]*

202.14 [M - H20 + HJ*

164.12 [M - CaHsO + HJ* or [M - tBu + H]*
146.11 [M - CaH9O2 + H]* or [M - Boc + H]*
119.09 [M - CsHoO2]* (unprotected amino diol)
102.09 [M - CsHoO2 - H20]*

57.07 [CaHo]* (tert-butyl cation)

Experimental Protocols
Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

This protocol is adapted from the synthesis of similar amino diols starting from L-glutamic acid.
 Esterification of L-Glutamic Acid:

o Suspend L-glutamic acid (1 equivalent) in methanol (10 volumes).

o Cool the suspension to 0 °C in an ice bath.

o Slowly add thionyl chloride (2.2 equivalents) dropwise while maintaining the temperature
below 10 °C.

o After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 12-16 hours.

o Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride
as a crude oil.

e N-Boc Protection:

o Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (DCM, 10
volumes).
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o Cool the solution to O °C.

o Add triethylamine (4 equivalents) dropwise, followed by di-tert-butyl dicarbonate (Boc)20
(1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

o Allow the reaction to warm to room temperature and stir for 8-12 hours.
o Wash the reaction mixture with saturated agueous NaHCOs3, followed by brine.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under reduced
pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

¢ Reduction to the Diol:

o Dissolve the Boc-protected diester in anhydrous tetrahydrofuran (THF, 15 volumes) under
an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to 0 °C.
o Slowly add lithium borohydride (LiBH4) (4 equivalents) portion-wise.
o Stir the reaction mixture at O °C for 1 hour and then at room temperature for 12-16 hours.

o Cool the reaction back to 0 °C and quench by the slow addition of water, followed by 1 M
HCI until the solution is acidic.

o Extract the product with ethyl acetate (3 x 10 volumes).

o Wash the combined organic layers with brine, dry over anhydrous NazSOu4, filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel (e.qg., using a gradient of
ethyl acetate in hexanes) to afford pure (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Spectroscopic Analysis

e NMR Spectroscopy:
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o Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCI3).

o Transfer the solution to a 5 mm NMR tube.
o Acquire *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.

o Process the spectra using appropriate software, including Fourier transformation, phase
correction, and baseline correction.

o Calibrate the chemical shifts using the residual solvent peak as a reference.

* IR Spectroscopy:

o Acquire the IR spectrum using an FTIR spectrometer equipped with an attenuated total
reflectance (ATR) accessory.

o Place a small amount of the solid sample directly on the ATR crystal.
o Record the spectrum over a range of 4000-400 cm~1.
e Mass Spectrometry:
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
o Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]* and characteristic fragment ions.

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques contribute to the structural confirmation of (S)-(-)-2-(Boc-amino)-1,5-pentanediol.
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Structural Elucidation of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Spectroscopic Data

1H NMR 13C NMR IR Mass Spec
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for (S)-(-)-2-(Boc-amino)-1,5-
pentanediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061154#spectroscopic-data-for-s-2-boc-amino-1-5-

pentanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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